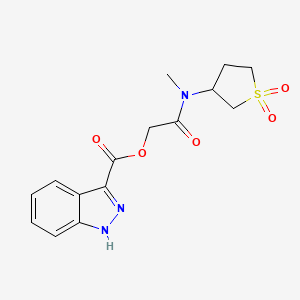
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BBrN2O2 and a molecular weight of 270.92 g/mol . This compound is primarily used in research settings and is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organoboron reagent reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high yields, and functional group tolerance .
化学反応の分析
Types of Reactions
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes:
Substitution Reactions: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Synthesis of materials with specific properties for industrial applications.
作用機序
The primary mechanism of action for (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Similar Compounds
Uniqueness
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
特性
分子式 |
C9H12BBrN2O2 |
|---|---|
分子量 |
270.92 g/mol |
IUPAC名 |
(5-bromo-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 |
InChIキー |
XUDLHCSUTYIWNX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
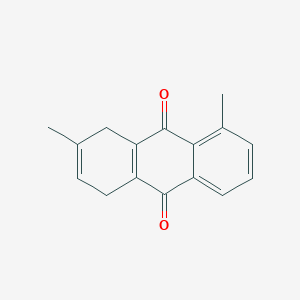
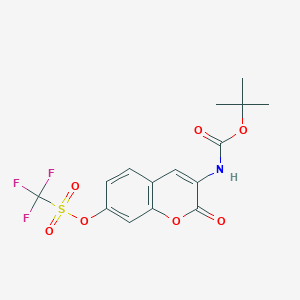

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
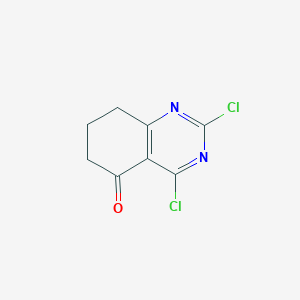
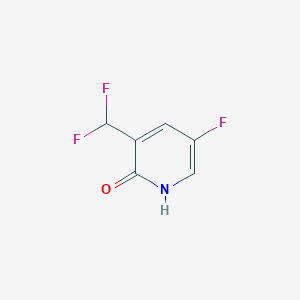
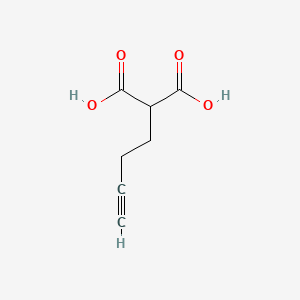
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
